8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry. This compound is part of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have shown potential as selective agonists for delta opioid receptors . Delta opioid receptors are targets for neurological and psychiatric disorders, making this compound a promising candidate for drug development .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the behavior of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives . In biology and medicine, it has shown potential as a selective agonist for delta opioid receptors, which are targets for treating neurological and psychiatric disorders . Additionally, it has been studied for its anti-allodynic efficacy in models of inflammatory pain .
Mecanismo De Acción
Target of Action
The primary target of the compound 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound this compound affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of RIPK1, leading to the disruption of the necroptosis signaling pathway . This disruption can prevent the cell death associated with necroptosis, potentially alleviating various pathophysiological disorders .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel chemotype of delta opioid receptor agonists . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation . This interaction with delta opioid receptors suggests that it may interact with various enzymes, proteins, and other biomolecules involved in opioid signaling pathways.
Cellular Effects
The cellular effects of this compound are primarily related to its activity as a delta opioid receptor agonist . It has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it may influence cell function by modulating pain signaling pathways, gene expression, and cellular metabolism related to inflammation and pain perception.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the orthosteric site of delta opioid receptors This binding is likely to result in the activation or inhibition of these receptors, leading to changes in downstream signaling pathways and gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Its demonstrated anti-allodynic efficacy suggests that it may have dose-dependent effects on pain perception .
Metabolic Pathways
Given its activity as a delta opioid receptor agonist, it may interact with enzymes or cofactors involved in opioid signaling pathways .
Transport and Distribution
Its interaction with delta opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid agonists .
Subcellular Localization
As a delta opioid receptor agonist, it is likely to be localized in areas where these receptors are present .
Métodos De Preparación
The synthesis of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps The synthetic route typically starts with the preparation of the core 1,3,8-triazaspiro[4The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclopentanecarbonyl or phenethyl groups.
Comparación Con Compuestos Similares
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as SNC80 and BW373U86, which are also delta opioid receptor agonists . unlike these compounds, this compound has shown a slightly biased preference towards G-protein signaling and has demonstrated anti-allodynic efficacy without inducing seizures . This makes it a unique and promising candidate for further drug development.
Propiedades
IUPAC Name |
8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPAPADFRGLPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.